molecular formula C23H19N3O5 B3658601 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3658601
M. Wt: 417.4 g/mol
InChI Key: QUCVBNFQXVXNJY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrophenoxy group, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring and nitrophenoxy group can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide
  • N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-3-4-16(11-15(14)2)23-25-20-12-17(5-10-21(20)31-23)24-22(27)13-30-19-8-6-18(7-9-19)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCVBNFQXVXNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

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